molecular formula C12H12N4 B2739694 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 453589-46-3

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2739694
CAS No.: 453589-46-3
M. Wt: 212.256
InChI Key: FGIWFQSFCNQKNJ-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a unique combination of pyrrole and pyrazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrrole and pyrazole moieties endows it with diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a pyrazole precursor. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of pyrrole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4,6-dimethyl-3-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-7-9(2)13-11-10(8)12(15-14-11)16-5-3-4-6-16/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIWFQSFCNQKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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